molecular formula C49H83N15O13 B162301 HIV Protease Substrate IV CAS No. 128340-47-6

HIV Protease Substrate IV

Cat. No. B162301
M. Wt: 1090.3 g/mol
InChI Key: MJGGTDHEIUOPEB-WBMHOGBOSA-N
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Description

HIV-1 Protease Substrate IV is a crucial enzyme for the life cycle of the human immunodeficiency virus (HIV), the retrovirus that triggers AIDS . It processes the viral polyproteins at several cleavage sites . The active site of the enzyme is located at the dimeric interface .


Synthesis Analysis

Over 130 HIV-1 protease inhibitors were designed and synthesized using three different approaches with and without substrate-envelope constraints . A subset of 16 representative inhibitors with binding affinities to wild-type protease ranging from 58 nM to 0.8 pM was chosen for crystallographic analysis .


Molecular Structure Analysis

The structures and activities of HIV-1 protease and its drug-resistant variants and their interactions with inhibitors have been studied for nearly 20 years . The HIV-1 protease structure showed some structural similarities with the Klenow fragment, including a large cleft sufficient to accommodate the RNA–DNA hybrid molecule .


Chemical Reactions Analysis

The HIV-1 protease is an aspartic protease and the catalytic site has the characteristic Asp-Thr-Gly sequence common to all aspartic proteases . The substrate slides inside the enzyme cavity from the tight lateral channel .


Physical And Chemical Properties Analysis

The chemical characteristics of HIV protease inhibitors are crucial in determining their effectiveness and associated side effects . The chemical structures of HIV protease inhibitors and their possible off-target molecules provide hints for optimizing the molecular selectivity of the inhibitors .

Scientific Research Applications

Understanding Substrate Specificity

  • HIV-1 protease plays a critical role in viral maturation by cleaving sequences in Gag and Pol polyproteins. The enzyme's specificity is determined by substrate shape rather than specific amino acid sequences (Prabu‐Jeyabalan, Nalivaika, & Schiffer, 2002).

Insights into Reaction Intermediates

  • The crystal structure of the C95M/C1095A HIV-1 protease tethered dimer reveals a tetrahedral reaction intermediate, providing unique insights into the enzyme's interaction with substrates and aiding drug design (Kumar, Prashar, Mahale, & Hosur, 2005).

Enhancing Drug Resistance Understanding

  • Research over 15 years shows how mutations in HIV protease lead to resistance against inhibitors while maintaining its enzymatic activity, which is crucial for developing new therapeutic strategies (Wensing, van Maarseveen, & Nijhuis, 2010).

Drug Design and Protease Functionality

  • Structural analysis of drug-resistant HIV-1 protease variants with substrates and inhibitors reveals insights into how mutations can resist drug binding but keep the protease functional, guiding future inhibitor designs (Appadurai & Senapati, 2017).

Substrate Recognition Mechanisms

  • Computational studies on substrate recognition by HIV-1 protease suggest that recognition is not solely based on affinity to the active site but also involves geometric specificity, enhancing our understanding of enzyme-substrate interactions (Perez, Fernandes, & Ramos, 2010).

Development of Advanced Assays

  • The development of graphene oxide-based fluorescence biosensing platforms for rapid and sensitive detection of HIV-1 protease demonstrates advancements in diagnostic technologies (Zhang, Chen, Roozbahani, & Guan, 2018).

Redefining Drug Resistance Models

  • The concept of the dynamic substrate envelope is proposed as a tool for drug design targeting resistant HIV-1 PR variants, emphasizing the importance of considering protein dynamics in inhibitor development (Ozen, Haliloglu, & Schiffer, 2011).

Safety And Hazards

The need for lifelong treatment and the frequently associated side effects of HIV protease inhibitors severely hurt patient compliance, which is one of the obstacles in the treatment of HIV/AIDS patients . The off-target adverse drug effects of therapeutic doses is a major concern in drug design .

Future Directions

The development of safer and potentially promising protease inhibitors is eagerly needed . From the chemical structures of HIV protease inhibitors and their possible off-target molecules, we could obtain hints for optimizing the molecular selectivity of the inhibitors, to provide help in the design of new compounds with enhanced bioavailability and reduced side effects .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGGTDHEIUOPEB-WBMHOGBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H83N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580456
Record name L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1090.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HIV Protease Substrate IV

CAS RN

128340-47-6
Record name L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Hinkov, V Atanasov, S Raleva… - Comptes rendus de l' …, 2010 - researchgate.net
… According to literature, an experimental choice between two synthetic peptide chromogenic substrates was made – HIV protease substrate III and HIV protease substrate IV (Bachem, …
Number of citations: 3 www.researchgate.net
M Gerenčer, V Burek - Virus research, 2004 - Elsevier
… nM/min/mg anthranilyl-HIV protease substrate IV at 37 C from Bachem (Bubendorf, Switzerland). HIV-1 protease was kept frozen at −80 C in a storage buffer containing 0.1 M sodium …
Number of citations: 10 www.sciencedirect.com
M Karimi, PS Zangabad, A Ghasemi… - … Nanocarriers for Drug …, 2015 - iopscience.iop.org
Enzymes are a major component of the bio-nanotechnology toolbox. They have attracted the attention of a large number of researchers thanks to their unique properties, including …
Number of citations: 2 iopscience.iop.org

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